1,2,3-Benzothiaselenazol-2-ium perchlorate
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Overview
Description
1,2,3-Benzothiaselenazol-2-ium perchlorate is a unique organoselenium compound that has garnered interest in various scientific fields due to its distinctive chemical properties and potential applications
Preparation Methods
The synthesis of 1,2,3-Benzothiaselenazol-2-ium perchlorate typically involves the reaction of selenium and sulfur-containing precursors under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of perchloric acid, which acts as an oxidizing agent. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and yield of the final product through optimized reaction parameters and purification techniques .
Chemical Reactions Analysis
1,2,3-Benzothiaselenazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of selenoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding selenide or other reduced forms.
Substitution: The heterocyclic structure allows for substitution reactions, where different substituents can replace hydrogen atoms or other groups within the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1,2,3-Benzothiaselenazol-2-ium perchlorate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its ability to interact with cellular components.
Mechanism of Action
The mechanism by which 1,2,3-Benzothiaselenazol-2-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The selenium atom within the compound can form bonds with sulfur-containing amino acids in proteins, potentially inhibiting enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, which can affect cellular function and viability .
Comparison with Similar Compounds
1,2,3-Benzothiaselenazol-2-ium perchlorate can be compared with other similar compounds, such as:
Benzisothiazolinone: Another heterocyclic compound containing sulfur and nitrogen, used primarily as a preservative and antimicrobial agent.
Selenazoles: Compounds containing selenium and nitrogen in a heterocyclic structure, known for their biological activity and potential therapeutic applications.
Properties
CAS No. |
90399-61-4 |
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Molecular Formula |
C6H4ClNO4SSe |
Molecular Weight |
300.59 g/mol |
IUPAC Name |
1,2,3-benzothiaselenazol-1-ium;perchlorate |
InChI |
InChI=1S/C6H4NSSe.ClHO4/c1-2-4-6-5(3-1)7-9-8-6;2-1(3,4)5/h1-4H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
LETCEWSYPXSCGT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=N[Se][S+]=C2C=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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